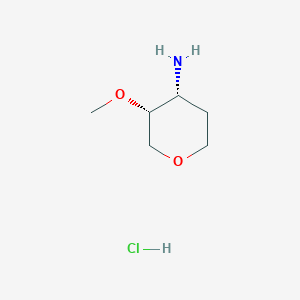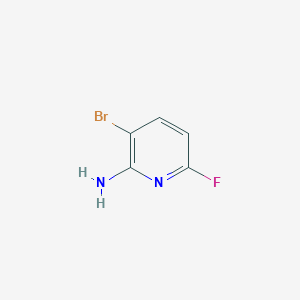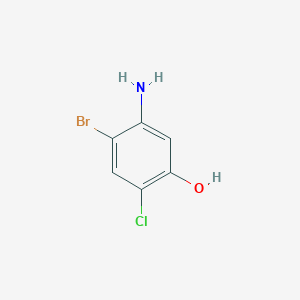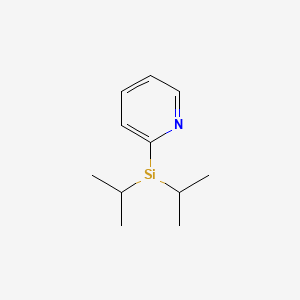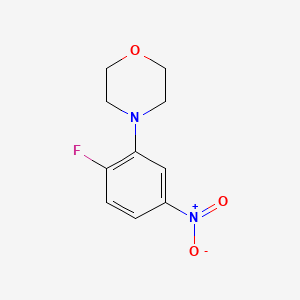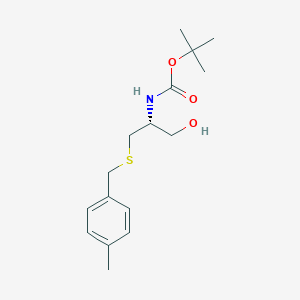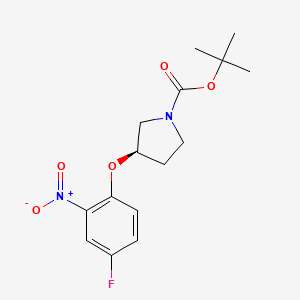
1-(3-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride
説明
The compound 1-(3-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride is a derivative of urea featuring a 3-chlorophenyl group and a piperidin-4-yl group. While the specific compound is not directly discussed in the provided papers, related compounds with similar structural motifs have been synthesized and studied for various biological activities, including hypocholesteremic effects and as CXCR3 receptor antagonists .
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as reductive amination and Michael addition reactions. For instance, the synthesis of a hypocholesteremic agent involved intraperitoneal administration in rats, leading to the formation of a metabolite with a similar 3-chlorophenyl moiety . Another related compound, 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, was synthesized by stirring 1-(3-Chlorophenyl)piperazine hydrochloride with 3-chloropropanal in ethanol . These methods could potentially be adapted for the synthesis of 1-(3-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectral data analysis and X-ray crystallography. For example, a compound crystallizes in the monoclinic crystal system with a P 21/c point group . Theoretical calculations, such as density functional theory (DFT), have been employed to predict and confirm the molecular geometry and electronic properties .
Chemical Reactions Analysis
The chemical reactivity and interactions of related compounds have been studied through various analyses, including molecular electrostatic potential surface, frontier orbital analysis, and vibrational analysis. These studies help in understanding the chemical hardness, potential, nucleophilicity, and electrophilicity index of the synthesized products . Additionally, the reactivity descriptors calculated for these compounds can provide insights into the chemically reactive sites within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through experimental and theoretical methods. Spectroscopic techniques, such as NMR, and quantum chemical studies offer insights into the chemical shift values and vibrational wavenumbers, which are in good agreement with experimental data . The thermodynamic properties have also been investigated using theoretical calculations, providing a deeper understanding of the stability and interactions of the molecules .
科学的研究の応用
Electronic, Optical, and Nonlinear Optical Properties
A study by Shkir et al. (2018) investigated the electronic, optical, and nonlinear optical properties of a chalcone derivative, closely related to 1-(3-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride. The research used computational methods to assess the molecular geometry, vibrational modes, and excitation energy of the compound. The findings indicated that the compound could have potential applications in nonlinear optics and optoelectronic device fabrication due to its high second and third harmonic generation values compared to standard urea (Shkir et al., 2018).
Corrosion Inhibition
Jeeva et al. (2015) synthesized new Mannich bases, including a derivative similar to 1-(3-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride, and examined them as corrosion inhibitors. The study found these compounds effectively inhibited corrosion on mild steel surfaces in acidic environments. The inhibitors followed Langmuir’s adsorption isotherm, and the research provided insights into the relationship between molecular structure and inhibition efficiency (Jeeva et al., 2015).
Crystal Structure Analysis
Revathi et al. (2015) analyzed the crystal structure of a compound comprising elements similar to 1-(3-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride. The study provided detailed insights into the dihedral angles between benzene and piperidine rings and the interactions leading to chain formation in the crystal. This research contributes to understanding molecular interactions in crystal engineering (Revathi et al., 2015).
Quantum Chemical Studies
Fatma et al. (2017) conducted a study involving quantum chemical calculations on a novel compound structurally related to 1-(3-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride. This research involved molecular geometry optimization, vibrational analysis, and investigation of molecular electrostatic potential. The study's findings are significant for understanding the electronic structure and reactivity of such molecules (Fatma et al., 2017).
Anticancer Agent Research
Feng et al. (2020) synthesized and evaluated a series of diaryl urea derivatives, closely related to 1-(3-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride, as new anticancer agents. These compounds showed significant antiproliferative effects against various cancer cell lines, indicating potential as BRAF inhibitors in cancer treatment (Feng et al., 2020).
特性
IUPAC Name |
1-(3-chlorophenyl)-3-piperidin-4-ylurea;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O.ClH/c13-9-2-1-3-11(8-9)16-12(17)15-10-4-6-14-7-5-10;/h1-3,8,10,14H,4-7H2,(H2,15,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIAHQFHCFDGFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CC(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride | |
CAS RN |
1233955-05-9 | |
| Record name | Urea, N-(3-chlorophenyl)-N′-4-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



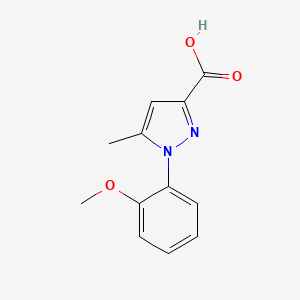

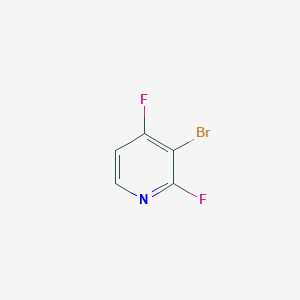
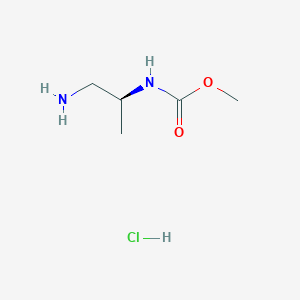
![1,2-Ethanediamine, N'-[2-(diethylamino)ethyl]-N,N-diethyl-](/img/structure/B3027057.png)
![5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3027058.png)
